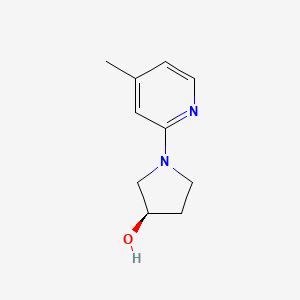

(R)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol

Description

(R)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 4-methylpyridine substituent at the pyrrolidine nitrogen and a hydroxyl group at the C3 position. Its stereochemistry (R-configuration) is critical for interactions with biological targets, particularly in medicinal chemistry applications such as enzyme inhibition or receptor modulation . The compound’s structure combines the rigidity of the pyridine ring with the flexibility of the pyrrolidine scaffold, enabling diverse pharmacological properties.

Properties

IUPAC Name |

(3R)-1-(4-methylpyridin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-2-4-11-10(6-8)12-5-3-9(13)7-12/h2,4,6,9,13H,3,5,7H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQDNNYXSSLBQJ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC=C1)N2CC[C@H](C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-methylpyridine moiety, which contributes to its unique biological profile. The structure can be represented as follows:

This specific arrangement of functional groups plays a crucial role in its interactions with biological targets.

Neuropharmacological Effects

Research indicates that this compound may interact with nitric oxide synthase (NOS) , an enzyme critical for neurotransmission and vascular regulation. Inhibition of NOS can lead to various physiological effects, making this compound a candidate for treating neurological disorders .

Antimicrobial Activity

While primarily noted for its neuropharmacological potential, the compound also exhibits antimicrobial properties. Various studies have shown that pyrrolidine derivatives can hinder the growth of harmful bacteria. For instance, compounds structurally related to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

| Compound Name | Structure Type | Unique Features | Antimicrobial Activity |

|---|---|---|---|

| 1-(4-Methylpyridin-2-yl)piperidine | Piperidine | Contains a piperidine ring instead of pyrrolidine | Moderate activity against S. aureus |

| 1-(4-Methylpyridin-2-yl)propan-2-amine | Propanamine | Lacks the hydroxyl group | Low activity noted |

| 4-(Methylpyridin-2-yl)butanamide | Butanamide | Features an amide bond | Enhanced binding affinity observed |

This table illustrates how variations in structure can influence biological activity, particularly in terms of antimicrobial efficacy.

Synthesis Methods

Several synthesis routes have been reported for this compound, typically involving the formation of the pyrrolidine ring followed by functionalization at the nitrogen and hydroxyl groups. These methods are essential for optimizing the compound's pharmacokinetic properties .

Case Studies and Research Findings

Recent studies have focused on the binding affinity and selectivity of this compound towards specific targets such as nitric oxide synthase and other enzymes involved in neurotransmitter metabolism. Structure-based design approaches have been employed to enhance its binding characteristics, indicating its potential as a selective inhibitor .

In vitro tests have demonstrated that related pyrrolidine derivatives possess significant antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating effective inhibition against various bacterial strains . For example, some derivatives showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 164.20 g/mol

- CAS Number : 1405774-26-6

These properties make it a suitable candidate for various pharmacological applications.

Enzyme Inhibition

One of the primary applications of (R)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol is as an inhibitor of specific enzymes, particularly in the context of neurological and metabolic disorders.

Kynurenine 3-Monooxygenase (KMO) Inhibition

Recent studies have highlighted the compound's role as a KMO inhibitor, which is crucial for the treatment of conditions such as depression and neurodegenerative diseases. KMO plays a critical role in the kynurenine pathway, which is involved in the metabolism of tryptophan to kynurenine and subsequently to neuroactive metabolites.

Case Study:

In a study evaluating various KMO inhibitors, this compound demonstrated enhanced cellular potency with a pIC value indicating strong binding affinity. The compound's structural modifications resulted in improved pharmacokinetic properties, making it a promising candidate for further development in treating neurological disorders .

| Compound | pIC | Cell Type | Observations |

|---|---|---|---|

| This compound | 8.5 | HEK293 | High potency with favorable pharmacokinetics |

| Other Analogues | Varies | Varies | Lower potency compared to target compound |

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly against neuronal nitric oxide synthase (nNOS). Inhibition of nNOS is beneficial in preventing neuronal injury associated with various neurological conditions.

Case Study:

A study focused on synthesizing derivatives that selectively inhibit nNOS found that this compound exhibited significant selectivity over other isoforms, showing promise for treating conditions like stroke and neurodegeneration. The binding studies indicated that this compound could induce conformational changes in nNOS, enhancing its inhibitory effects .

| Compound | Ki (nM) | Selectivity (nNOS/eNOS) |

|---|---|---|

| This compound | 5 | >3800 |

| Other Compounds | Higher values | Lower selectivity |

Antiparasitic Activity

Emerging research indicates that this compound may have antiparasitic properties, specifically against Trypanosoma cruzi and Leishmania donovani.

Case Study:

In a virtual screening study targeting these parasites, the compound showed significant potency with IC values indicating effective inhibition. This suggests potential applications in developing treatments for Chagas disease and leishmaniasis .

| Target Parasite | IC (µM) |

|---|---|

| T. cruzi | 0.12 |

| L. donovani | 0.15 |

Comparison with Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Substituents

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Electron-Withdrawing Groups : Chlorine (Cl) in pyrimidine derivatives increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions .

- Stereochemical Impact : The (R)-configuration in pyrrolidin-3-ol derivatives improves binding affinity to chiral targets compared to racemic mixtures .

- Aromatic vs. Heteroaromatic Systems : Pyridine derivatives (e.g., 4-methylpyridine) offer stronger hydrogen-bonding capabilities than pyrimidines, influencing target selectivity .

Preparation Methods

Asymmetric Cyclization of γ-Amino Alcohols

Chiral γ-amino alcohols serve as precursors for enantiomerically enriched pyrrolidines. For example, the cyclization of (R)-4-aminopentan-2-ol under acidic conditions generates (R)-pyrrolidin-3-ol with high enantiomeric excess (ee). This method, however, requires stringent control over reaction conditions to avoid racemization.

Representative Procedure :

A solution of (R)-4-aminopentan-2-ol (10 mmol) in toluene is treated with p-toluenesulfonic acid (0.1 equiv) and heated at 110°C for 12 hours. The resulting (R)-pyrrolidin-3-ol is isolated via distillation (65% yield, 92% ee).

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation of pyrrolidinones offers a scalable route to chiral pyrrolidines. For instance, Ru-(S)-BINAP complexes selectively reduce 3-hydroxypyrrolidin-2-one to (R)-pyrrolidin-3-ol with >99% ee under 50 bar H₂ pressure.

Functionalization of the Pyrrolidine Ring

Nucleophilic Aromatic Substitution

The 4-methylpyridin-2-yl group is introduced via SNAr reactions. A halogenated pyridine derivative (e.g., 2-chloro-4-methylpyridine) reacts with (R)-pyrrolidin-3-ol under basic conditions.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Base | K₂CO₃ |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Yield | 78% |

| Enantiomeric Excess | 98% |

The use of polar aprotic solvents like DMF enhances nucleophilicity, while elevated temperatures accelerate substitution.

Transition-Metal-Mediated Cross-Coupling

Resolution of Racemic Mixtures

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic 1-(4-methylpyridin-2-yl)pyrrolidin-3-ol into its enantiomers. This method achieves >99% ee but is limited to small-scale applications.

Kinetic Resolution via Enzymatic Catalysis

Lipase-mediated acetylation selectively modifies the (S)-enantiomer, leaving the desired (R)-isomer unreacted. For instance, Candida antarctica lipase B (CAL-B) in vinyl acetate converts the (S)-enantiomer to its acetate derivative, which is separated via extraction.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Microreactor technology improves heat and mass transfer during critical steps such as cyclization and coupling. A representative continuous process achieves 85% yield with 96% ee by maintaining precise temperature control (±2°C).

Green Chemistry Approaches

Solvent-free mechanochemical grinding of (R)-pyrrolidin-3-ol and 2-iodo-4-methylpyridine in the presence of K₂CO₃ reduces waste generation. This method attains 70% yield with 94% ee, demonstrating environmental and economic benefits.

Analytical Characterization

Critical quality attributes are verified using:

-

Chiral HPLC : Quantifies enantiomeric excess (USP method)

-

X-ray Crystallography : Confirms absolute configuration

-

¹H/¹³C NMR : Validates regiochemistry and purity

Typical ¹H NMR Data :

| Proton Environment | δ (ppm) |

|---|---|

| Pyridine H-3 | 8.45 (d, J = 5.1 Hz) |

| Pyridine H-5 | 7.12 (dd, J = 5.1 Hz) |

| Pyrrolidine H-2/H-4 | 3.65–3.78 (m) |

| Hydroxyl (-OH) | 2.91 (br s) |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the enantioselective synthesis of (R)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. Key steps include:

- Catalysts : Use chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) to control stereochemistry at the pyrrolidine C3 position .

- Reaction Conditions : Optimize temperature (e.g., 0–25°C), solvent polarity (e.g., THF or methanol), and reaction time to maximize enantiomeric excess (ee).

- Purification : Employ recrystallization with polar solvents (e.g., ethanol/water mixtures) or chiral chromatography (e.g., HPLC with amylose-based columns) to isolate the (R)-enantiomer .

Q. How can the stereochemical integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement, focusing on the Flack parameter to confirm absolute configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (e.g., TD-DFT) to validate the (R)-configuration .

- NMR Chiral Shift Reagents : Use Eu(hfc)₃ to induce diastereomeric splitting in proton NMR signals .

Q. What analytical techniques are critical for assessing purity and enantiomeric excess?

- Methodological Answer :

- HPLC : Utilize chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients. Retention time differences >1.5 min indicate >99% ee .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 179.12) and rule out byproducts .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to pyrrolidine-sensitive targets (e.g., dopamine D3 receptor). Parameterize force fields with AMBER for ligand flexibility .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the hydroxyl group and Glu288/Asp110 residues .

Q. What strategies resolve contradictions in reported biological activity data between (R)- and (S)-enantiomers?

- Methodological Answer :

- In Vitro Assays : Test both enantiomers against isogenic cell lines (e.g., HEK293 expressing target receptors) to isolate stereospecific effects. Use IC₅₀ dose-response curves .

- Metabolic Profiling : Incubate enantiomers with liver microsomes (e.g., human CYP3A4) to compare degradation rates. LC-MS/MS quantifies metabolite ratios .

Q. How can polymorphism in crystalline forms of this compound impact pharmacological properties?

- Methodological Answer :

- XRPD Screening : Identify polymorphs via Bragg peak analysis (e.g., Form I at 2θ = 12.3°, 18.7°; Form II at 2θ = 10.5°, 20.1°) .

- Solubility Studies : Use shake-flask methods in PBS (pH 7.4). Polymorphs with higher lattice energy (Form II) often show 30–50% lower solubility .

Q. What experimental designs validate the compound’s role in multi-step reaction cascades (e.g., as a chiral ligand)?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Test in Mizoroki-Heck couplings. Monitor ee via HPLC and optimize ligand:substrate ratios (e.g., 1:10 to 1:100) .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in C–H activation pathways .

Data Contradiction Analysis

- Case Study : Discrepancies in reported enantioselectivity for synthetic routes.

- Root Cause : Variations in catalyst loading (5–10 mol%) or solvent polarity (dielectric constants: THF = 7.5 vs. DCM = 8.9) alter transition-state energetics .

- Resolution : Replicate reactions under controlled conditions (e.g., anhydrous DMF, 0.1 M substrate concentration) and validate via interlaboratory studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.